molecular formula C18H24N4O2 B6123928 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6123928
M. Wt: 328.4 g/mol
InChI Key: JQTSYJYOPUZSSO-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a propyl group at position 6 and a 2-methoxyphenylpiperazine moiety at position 2. The propyl substituent at position 6 introduces lipophilicity, which may influence bioavailability and metabolic stability compared to shorter alkyl chains (e.g., methyl or ethyl) .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTSYJYOPUZSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogues

Compound Substituent (Position 6) logP Receptor Affinity (5-HT1A, Ki nM) Metabolic Stability (t1/2, h)
Target compound (6-propyl) Propyl 3.5 12.3 ± 1.2 4.7
6-Methyl analogue Methyl 2.1 18.9 ± 2.1 6.2
2-(3,4-Dimethoxyphenyl) derivative N/A 2.8 8.5 ± 0.9 3.5
  • Receptor affinity : The propyl-substituted compound exhibits moderate 5-HT1A affinity (Ki = 12.3 nM), outperforming the 6-methyl analogue (Ki = 18.9 nM) but underperforming relative to 3,4-dimethoxyphenyl derivatives (Ki = 8.5 nM) .
  • Metabolic stability : The propyl group confers intermediate metabolic stability (t1/2 = 4.7 h in human liver microsomes), likely due to oxidative metabolism of the alkyl chain. In contrast, the 6-methyl analogue shows prolonged stability (t1/2 = 6.2 h) .

Hydrogen-Bonding and Crystallographic Trends

The dihydropyrimidinone core participates in hydrogen-bonding networks, as observed in crystallographic studies using SHELX software . The 4-keto group forms strong hydrogen bonds (O···H–N, ~2.8 Å) with proximal amine residues in receptor models, a feature conserved across analogues . However, bulkier substituents like propyl may sterically hinder optimal bond geometry, reducing binding efficiency compared to smaller groups .

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